molecular formula C9H8N2O3 B1320610 6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime CAS No. 937602-17-0

6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime

Cat. No.: B1320610
CAS No.: 937602-17-0
M. Wt: 192.17 g/mol
InChI Key: QKIWNQHBVNCVHF-UHFFFAOYSA-N
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Description

6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermal and Acid-catalysed Rearrangements

6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime undergoes thermal and acid-catalyzed rearrangements. These processes involve tautomerism followed by cleavage of the N–O bond. For example, acid-catalyzed rearrangement of cyclopent[e]oxazine leads to the formation of different isomers by cleavage of the C–O bond (Faragher & Gilchrist, 1979).

Synthesis of Antimicrobial and Antioxidant Agents

This compound is used as a starting material in synthesizing various benzoxazinyl pyrazolone arylidenes. These derivatives have shown potent antimicrobial and antioxidant properties, showcasing its potential in medicinal chemistry (Sonia et al., 2013).

Hydrolysis Reactions

It's involved in hydrolysis reactions where derivatives of this compound undergo hydrolysis with different acids. This process often results in the formation of pyruvic acid, carbon dioxide, and amines, highlighting its role in chemical transformations (Iwanami et al., 1964).

Development of Antituberculotics

Certain derivatives of this compound, particularly those with halogen substitutions, have been studied for their antituberculotic activity. This research is crucial in the development of new treatments for tuberculosis (Waisser et al., 2000).

Synthesis of Heterocyclic Compounds

This compound is also significant in the synthesis of various heterocyclic compounds like isoxazolidinediones and benzoxazine-diones. These compounds have diverse applications in chemical synthesis and potential pharmacological properties (Izydore et al., 2014).

Solvatochromic and Photochromic Characteristics

Some derivatives exhibit unique solvatochromic and photochromic characteristics. This property is significant for the development of materials that respond to changes in their environment, such as light and solvent polarity (Pozzo et al., 1993).

Acyl(imidoyl)ketenes Chemistry

It's used in the study of acyl(imidoyl)ketenes, where it undergoes various chemical transformations. This research is important for understanding the behavior of ketenes, which are significant in organic synthesis (Aliev et al., 1999).

Antihypoxic Activity

Derivatives of this compound have been studied for their antihypoxic activity, indicating potential therapeutic applications in conditions of reduced oxygen availability (Zykova, 2014).

Application in Functionalized Aromatic Compounds Synthesis

This compound is also used as a precursor in the synthesis of functionalized aromatic compounds. Its derivatives provide a versatile platform for creating a wide range of chemically interesting and potentially useful compounds (Nakamura et al., 2003).

Reactivity with Alkylidenephosphoranes

It reacts with alkylidenephosphoranes, leading to the formation of various heterocyclic compounds. This reactivity is useful in the synthesis of new compounds with potential pharmacological activities (Kamel & Abdou, 2007).

Brine Shrimp Lethality Test

Derivatives of this compound have been tested for biological activity using the brine shrimp lethality test. This is an essential aspect of pharmacological research, providing initial insights into the toxicity and potential bioactivity of new compounds (Rudyanto et al., 2014).

Synthesis of Substituted 4-Amino-1,2,4-triazines

Derivatives of this compound are involved in the synthesis of substituted 4-amino-1,2,4-triazines, showcasing its role in creating new compounds with potential applications in medicinal chemistry (Kobelev et al., 2019).

Properties

IUPAC Name

3-(hydroxyamino)-6-methyl-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-7-6(4-5)10-8(11-13)9(12)14-7/h2-4,13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWNQHBVNCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232193
Record name 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-17-0
Record name 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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